1-Butanesulfonyl chloride
Overview
Description
1-Butanesulfonyl chloride is an organic compound with the molecular formula C₄H₉ClO₂S. It is a clear, colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Mechanism of Action
Target of Action
1-Butanesulfonyl chloride is a compound with the molecular formula CH3(CH2)3SO2Cl . It primarily targets the respiratory system
Mode of Action
It is known to be used in the preparation of various compounds such as ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .
Pharmacokinetics
It has a boiling point of 80-81 °C/9 mmHg (lit.) and a density of 1.208 g/mL at 25 °C (lit.) . These properties may influence its bioavailability.
Result of Action
It has been used as an antimicrobial agent that inhibits the production of inflammatory substances . It has also been shown to inhibit acetylcholinesterase activity and the growth of cancer cells in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture . Therefore, it should be stored and handled in a dry environment to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Butanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes and proteins, including acetylcholinesterase, which it inhibits. This inhibition is crucial as it prevents the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission . Additionally, this compound is involved in the cross-linking of proteins, which can alter their function and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the growth of cancer cells in vitro by interfering with cell signaling pathways and gene expression . This compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It forms sulfonamide bonds with amino groups in proteins, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and can decompose in the presence of water . Long-term exposure to this compound has been observed to cause sustained inhibition of enzyme activity and prolonged effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect .
Metabolic Pathways
This compound is involved in metabolic pathways that include the synthesis and degradation of sulfonamides. It interacts with enzymes such as sulfonamide synthase and acetylcholinesterase, affecting their activity and the overall metabolic flux . This compound can also influence the levels of metabolites involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its biochemical activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is crucial for its role in enzyme inhibition and gene expression regulation .
Preparation Methods
1-Butanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of butanesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-Butanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes to form butanesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to butanesulfonyl hydrazide using hydrazine.
Common reagents used in these reactions include amines, water, and hydrazine. The major products formed are sulfonamides, butanesulfonic acid, and butanesulfonyl hydrazide .
Scientific Research Applications
1-Butanesulfonyl chloride has several scientific research applications:
Comparison with Similar Compounds
1-Butanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride:
Methanesulfonyl chloride: Similar in reactivity but has a simpler structure with a single carbon atom in the alkyl chain.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more reactive in electrophilic aromatic substitution reactions.
This compound is unique due to its four-carbon alkyl chain, which provides different steric and electronic properties compared to its simpler or more complex counterparts .
Properties
IUPAC Name |
butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIIKBPDQQQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044883 | |
Record name | Butane-1-sulfonyl chloride | |
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Molecular Weight |
156.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, light yellow, or light orange liquid; [Acros Organics MSDS] | |
Record name | 1-Butanesulfonyl chloride | |
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Vapor Pressure |
0.5 [mmHg] | |
Record name | 1-Butanesulfonyl chloride | |
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CAS No. |
2386-60-9 | |
Record name | Butanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2386-60-9 | |
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Record name | 1-Butanesulfonyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386609 | |
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Record name | 1-Butanesulfonyl chloride | |
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Record name | 1-Butanesulfonyl chloride | |
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Record name | Butane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
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Record name | Butane-1-sulphonyl chloride | |
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Record name | 1-BUTANESULFONYL CHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63US19408H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cyclization reaction observed in hydroxyalkanesulfonyl chlorides?
A1: Hydroxyalkanesulfonyl chlorides, particularly 3-hydroxy-1-propanesulfonyl chloride and 4-hydroxy-1-butanesulfonyl chloride, demonstrate a propensity to cyclize into their corresponding sultones [1, 2]. This intramolecular cyclization is influenced by factors such as solvent polarity and the presence of bases like triethylamine. The rate of cyclization varies depending on the length of the carbon chain. For instance, 4-hydroxy-1-butanesulfonyl chloride (1c) cyclizes readily in polar solvents with a half-life of approximately 20 minutes in water [1]. This cyclization tendency highlights the reactivity of these compounds and their potential as intermediates in organic synthesis.
Q2: How does the structure of a hydroxyalkanesulfonyl chloride influence its reactivity?
A2: The position of the hydroxyl group significantly affects the reactivity of hydroxyalkanesulfonyl chlorides. Research suggests that 4-hydroxy-1-butanesulfonyl chloride (1c) cyclizes more readily compared to 3-hydroxy-1-propanesulfonyl chloride (1b) [2]. This difference in reactivity can be attributed to the proximity of the hydroxyl group to the sulfonyl chloride moiety. The closer proximity in 1c facilitates intramolecular interactions and promotes faster cyclization. Understanding this structure-reactivity relationship is crucial for predicting the behavior of similar compounds and designing synthetic strategies.
Q3: Can you elaborate on the different reaction pathways observed for 3-hydroxy-1-propanesulfonyl chloride and 4-hydroxy-1-butanesulfonyl chloride in the presence of triethylamine?
A3: While both 3-hydroxy-1-propanesulfonyl chloride (1b) and 4-hydroxy-1-butanesulfonyl chloride (1c) can undergo cyclization, their reaction pathways in the presence of triethylamine differ [2]. 1b primarily undergoes direct cyclization to form the corresponding sultone (2b), even in the presence of ethanol-d. Conversely, 1c reacts with triethylamine in ethanol-d to yield mainly ethyl 4-hydroxy-1-butanesulfonate, predominantly monodeuterated at the α-position. This suggests the intermediacy of a sulfene (6c) formed by the elimination of HCl from 1c by triethylamine [2]. These contrasting pathways showcase the influence of both the hydroxyl group's position and reaction conditions on the reactivity of hydroxyalkanesulfonyl chlorides.
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